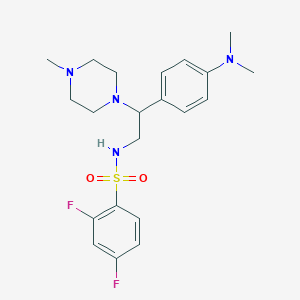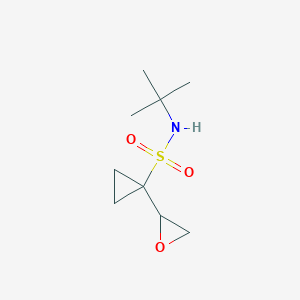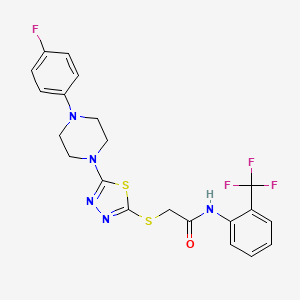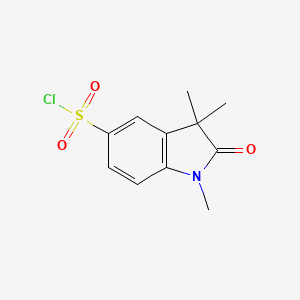
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Overview
Description
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol, also known as tert-butylphenyl propanol, is a chiral alcohol that has been widely used in various scientific research applications. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and organic synthesis due to its unique stereochemistry and biological properties.
Mechanism of Action
The mechanism of action of (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol is not fully understood. However, studies have suggested that it may act as a modulator of GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol in lab experiments include its high enantioselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the limited availability of chiral catalysts required for its synthesis.
Future Directions
There are several future directions for the research and development of (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol. One direction is to explore its potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new and efficient methods for its synthesis to reduce its cost and increase its availability. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol is a promising compound with various scientific research applications. Its unique stereochemistry and biological properties make it a valuable chiral building block and ligand for asymmetric catalysis. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various fields.
Scientific Research Applications
(2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has been extensively used in scientific research for its various applications. It has been used as a chiral building block in the synthesis of biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis for the synthesis of chiral compounds with high enantioselectivity.
properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)

